molecular formula C10H8FNO B8691631 6-Fluoro-2-methoxy-3-vinylbenzonitrile

6-Fluoro-2-methoxy-3-vinylbenzonitrile

Cat. No.: B8691631
M. Wt: 177.17 g/mol
InChI Key: ARZIROCFEKBGOI-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-vinylbenzonitrile is a fluorinated aromatic nitrile characterized by a unique substitution pattern: a fluorine atom at position 6, a methoxy group at position 2, and a vinyl group at position 2. This compound combines electron-withdrawing (fluorine, nitrile) and electron-donating (methoxy, vinyl) substituents, creating a versatile scaffold for applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-ethenyl-6-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C10H8FNO/c1-3-7-4-5-9(11)8(6-12)10(7)13-2/h3-5H,1H2,2H3

InChI Key

ARZIROCFEKBGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)F)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxy-3-vinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Fluoro-2-methoxy-3-vinylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- involves its interaction with specific molecular targets and pathways. The presence of the nitrile, fluoro, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound F (6), OMe (2), Vinyl (3) ~177.16* Potential for conjugation reactions due to vinyl group; methoxy enhances electron density at position 2.
2-Fluoro-6-methoxybenzonitrile F (2), OMe (6) 151.13 Methoxy para to nitrile may stabilize resonance structures; used as a synthetic intermediate.
2-Fluoro-3-methoxybenzonitrile F (2), OMe (3) 151.13 Ortho-substitution of F and OMe creates steric hindrance; alters reactivity compared to para-substituted analogs.

Notes:

  • Methoxy at position 2 (target) vs. position 6 (2-Fluoro-6-methoxybenzonitrile) shifts electron density distribution, affecting nitrile reactivity .

Functional Group Variations

Compound Name Functional Groups Molecular Weight Key Differences References
6-Amino-3-bromo-2-fluorobenzonitrile F (2), Br (3), NH2 (6) 215.02 Amino group enables nucleophilic substitution (e.g., bromine replacement); used in pharmaceutical research.
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile F (2), Cl (3), CF3 (6) 237.56 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects; relevant in agrochemicals.
3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile F (2), OCF2H (3), CF3 (6) 255.12 Difluoromethoxy enhances metabolic stability; used in drug discovery.

Notes:

  • Amino and bromo groups (6-Amino-3-bromo-2-fluorobenzonitrile) expand synthetic utility but increase steric bulk compared to the target compound’s vinyl group .
  • Trifluoromethyl substituents () significantly elevate molecular weight and alter solubility profiles.

Steric and Solubility Considerations

Compound Name Steric Features Solubility Insights References
This compound Vinyl group introduces moderate steric demand Likely low polarity due to nitrile and methoxy; soluble in organic solvents.
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde Benzyloxy group increases bulk Higher lipophilicity; potential solubility in DMSO or THF.

Notes:

  • Bulky substituents (e.g., benzyloxy in ) reduce reactivity in crowded environments, whereas the vinyl group balances reactivity and steric accessibility.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Fluoro-2-methoxy-3-vinylbenzonitrile?

  • Methodology :

  • Suzuki-Miyaura Coupling : Utilize boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates) to introduce the vinyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ or Cs₂CO₃) for cross-coupling .

  • Nitrile Formation : Convert aldehydes (e.g., 4-formyl-3-methoxybenzonitrile) to nitriles via condensation with hydroxylamine followed by dehydration .

  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST at the ortho position of methoxybenzonitrile precursors .

    • Key Considerations :
  • Monitor regioselectivity in fluorination steps using TLC or HPLC .

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers validate the purity and identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., vinyl proton coupling constants in 1H^1H-NMR at δ 5.5–6.5 ppm) and fluorine integration in 19F^{19}F-NMR .

  • HPLC-MS : Detect impurities (<1%) with C18 columns (acetonitrile/water mobile phase) .

  • Elemental Analysis : Verify %C, %H, %N, and %F to confirm stoichiometry .

    • Caution : Commercial suppliers may not provide analytical data; independent validation is critical .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposition observed >150°C (TGA analysis recommended) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the vinyl group .
  • Moisture Sensitivity : The nitrile group may hydrolyze to amides in aqueous acidic/basic conditions; use anhydrous solvents .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Troubleshooting :

  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to confirm regiochemistry .
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to trace carbon connectivity in complex spectra .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (if crystallizable) .

Q. What strategies optimize low yields in the vinylation step of the synthesis?

  • Optimization Approaches :

  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for enhanced coupling efficiency .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) .

Q. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Donating Effects : The methoxy group increases electron density at the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions but may hinder electrophilic substitution .
  • Steric Effects : Ortho-substituted methoxy groups can hinder catalyst access; meta-substitution (e.g., 3-methoxy) improves reaction rates .

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